1-(3-chlorobenzyl)-3-(3,4-dichlorophenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(3-chlorobenzyl)-3-(3,4-dichlorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-3-(3,4-dichlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzylamine and 3,4-dichlorobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized to form the quinazoline core structure.
Final Modifications: Additional steps may be required to introduce the 2,4-dione functionality and complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-(3,4-dichlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorinated aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be studied for potential therapeutic applications, such as anticancer or antimicrobial properties.
Medicine: The compound may be investigated for its potential use in drug development.
Industry: It could be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-(3,4-dichlorophenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, compounds in the quinazoline family may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure but lacks the additional chlorine atoms on the phenyl ring.
1-(3-chlorobenzyl)-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
1-(3-chlorobenzyl)-3-(3,4-dichlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of multiple chlorine atoms on both the benzyl and phenyl rings. This may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C21H13Cl3N2O2 |
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Molecular Weight |
431.7 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C21H13Cl3N2O2/c22-14-5-3-4-13(10-14)12-25-19-7-2-1-6-16(19)20(27)26(21(25)28)15-8-9-17(23)18(24)11-15/h1-11H,12H2 |
InChI Key |
LDDAKWSJUQLWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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